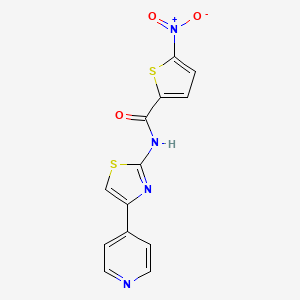![molecular formula C19H23NO3S B2565781 N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide CAS No. 877651-08-6](/img/structure/B2565781.png)
N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely belongs to the class of organic compounds known as alpha amino acid amides . It may have properties similar to other compounds in this class.
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized through various chemical reactions involving multiple steps .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed with techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
Compounds structurally similar to N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were screened in vitro, demonstrating excellent antibacterial and antifungal properties alongside profound antioxidant potential (Raghavendra et al., 2016). This suggests that derivatives of thiophene carboxylates might hold potential in antimicrobial and antioxidant research.
Fluorescent Dyes and Photophysics
Another area of application includes the development of fluorescent dyes. N-Ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks in synthesizing various fluorescent compounds, displaying a wide range of fluorescence with potential applications in materials science and bioimaging (Witalewska et al., 2019).
Antitumor Activity
Furthermore, some studies focus on the antiproliferative activities of structurally related compounds. For instance, thiophene derivatives containing alkyl groups showed pronounced anti-proliferative activity in the mid-nanomolar range against specific tumor cell types, indicating potential applications in cancer research (Thomas et al., 2017).
Corrosion Inhibition
Research also extends to the field of corrosion inhibition, where α-aminophosphonic acids derived from methoxyphenyl compounds demonstrated effectiveness in protecting mild steel against corrosion, hinting at applications in materials science and engineering (Djenane et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-6-4-15(5-7-16)8-11-20-18(21)19(9-12-23-13-10-19)17-3-2-14-24-17/h2-7,14H,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHLTARIBKQVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

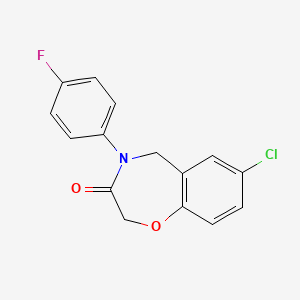
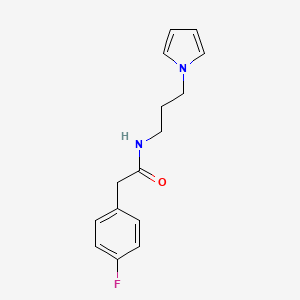
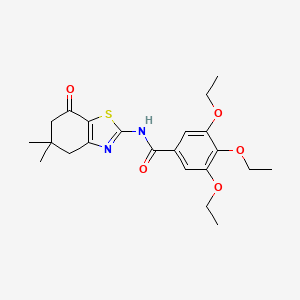
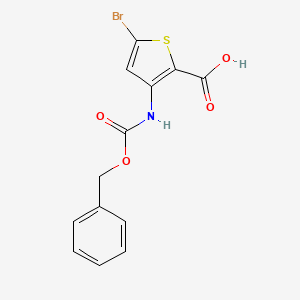
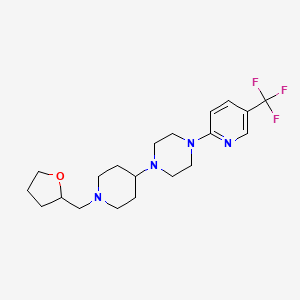
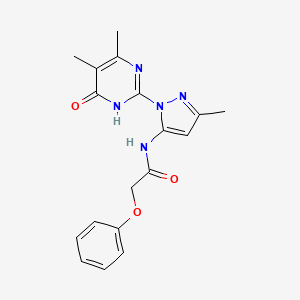
![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)
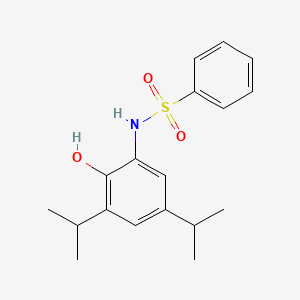

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)
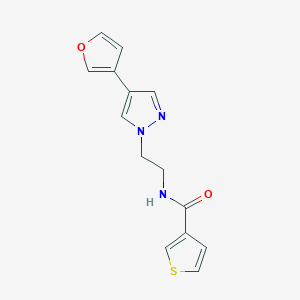
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)

